molecular formula C13H12FNO2 B2384334 3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid CAS No. 866019-06-9

3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid

Cat. No.: B2384334
CAS No.: 866019-06-9
M. Wt: 233.242
InChI Key: GHJWQKVBZZAKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is an organic compound that features both a fluorophenyl group and a pyrrole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluorophenyl Group: This step might involve a Friedel-Crafts acylation reaction where a fluorobenzene derivative is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Propanoic Acid Moiety: This can be done through a Grignard reaction followed by oxidation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions might target the fluorophenyl group or the carboxylic acid moiety.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole-2,5-diones, while substitution could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyrrole-containing compounds.

    Medicine: Investigation of its potential as a pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid would depend on its specific biological target. Generally, compounds with a pyrrole ring can interact with various enzymes or receptors, potentially inhibiting or activating biological pathways. The fluorophenyl group might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid
  • 3-(2-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid
  • 3-(2-methylphenyl)-3-(1H-pyrrol-1-yl)propanoic acid

Uniqueness

The presence of the fluorine atom in 3-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can significantly alter its chemical properties compared to its analogs. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it unique among similar compounds.

Properties

IUPAC Name

3-(2-fluorophenyl)-3-pyrrol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c14-11-6-2-1-5-10(11)12(9-13(16)17)15-7-3-4-8-15/h1-8,12H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJWQKVBZZAKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N2C=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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